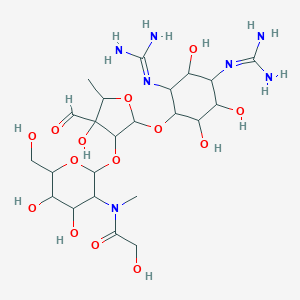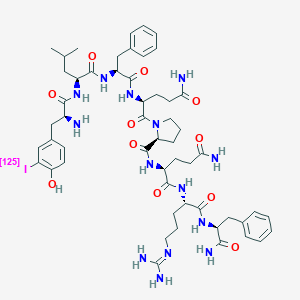
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide, also known as YLQP-21, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of thyrotropin-releasing hormone (TRH) and has been synthesized using various methods.
作用機序
The mechanism of action of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is not fully understood. However, it is believed to act through the activation of TRH receptors in the brain. This activation leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-thyroid axis, and the modulation of the immune response. In animal models, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory, increase locomotor activity, and decrease anxiety-like behavior.
実験室実験の利点と制限
One of the advantages of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in lab experiments is its stability. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is stable in solution and can be stored for long periods without degradation. However, one of the limitations of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is its cost. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a relatively expensive peptide, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. One area of future research is the identification of the specific TRH receptors that are activated by 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. Another area of future research is the development of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide analogs with improved stability and potency. Additionally, the potential therapeutic applications of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in various diseases, including Alzheimer's disease and autoimmune diseases, warrant further investigation.
Conclusion:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide have been discussed in this paper. Further research on 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is warranted to fully understand its potential applications and mechanisms of action.
合成法
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. Both methods have been used to synthesize 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide successfully.
科学的研究の応用
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory in animal models. In endocrinology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been studied for its potential role in the regulation of the hypothalamic-pituitary-thyroid axis. In immunology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
特性
CAS番号 |
125009-85-0 |
|---|---|
製品名 |
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
分子式 |
C54H75IN14O11 |
分子量 |
1221.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H75IN14O11/c1-30(2)25-40(67-47(74)35(56)27-33-17-20-43(70)34(55)26-33)50(77)68-41(29-32-13-7-4-8-14-32)51(78)65-38(19-22-45(58)72)53(80)69-24-10-16-42(69)52(79)64-37(18-21-44(57)71)49(76)63-36(15-9-23-62-54(60)61)48(75)66-39(46(59)73)28-31-11-5-3-6-12-31/h3-8,11-14,17,20,26,30,35-42,70H,9-10,15-16,18-19,21-25,27-29,56H2,1-2H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,79)(H,65,78)(H,66,75)(H,67,74)(H,68,77)(H4,60,61,62)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1/i55-2 |
InChIキー |
OPGLGLVGCCZCIO-IVVUTVNBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC(=C(C=C4)O)[125I])N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N |
同義語 |
(125)I-Tyr-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (125)I-Y8Fa (125)I-YLFQPQRFamide 3-iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











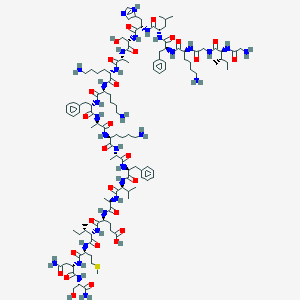

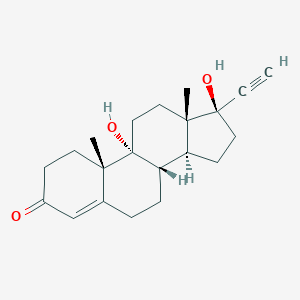
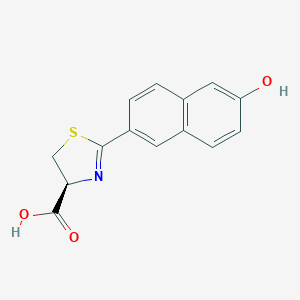
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
